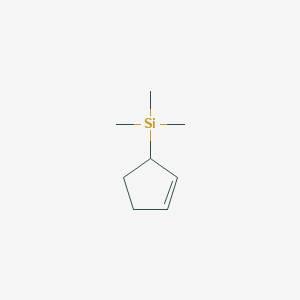

3-(トリメチルシリル)シクロペンテン

説明

3-(Trimethylsilyl)cyclopentene is a useful research compound. Its molecular formula is C8H16Si and its molecular weight is 140.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Trimethylsilyl)cyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trimethylsilyl)cyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

高度に置換されたシクロペンタジエンの合成

3-(トリメチルシリル)シクロペンテンは、高度に置換されたシクロペンタジエンの合成に使用できます . これらの化合物は、貴重な触媒変換において高い活性を示すメタロセンの汎用性の高い前駆体として機能します . たとえば、ロジウム、イリジウム、コバルトなどの後期遷移金属のハーフサンドイッチメタロセンは、C–H結合官能基化のための非常に活性な触媒です .

メタロセン触媒

メタロセンのシクロペンタジエニル配位子の構造修飾は、触媒効率と選択性を向上させます . したがって、置換シクロペンタジエンとペンタフルベンを合成するための新しい方法の開発は非常に重要です . 3-(トリメチルシリル)シクロペンテンはこの文脈で使用できます。

[3 + 2]環化付加反応法:オルガノシランに基づく

3-(トリメチルシリル)シクロペンテンは、さまざまな5員環の炭素環式およびヘテロ環式系への[3 + 2]環化付加経路で使用できます . この反応は、しばしば「ダンハイザー環化付加反応」と呼ばれることがあり、実験室で開発されてきました .

5員環の合成

“TMS-シクロペンテン環化付加反応”には、四塩化チタンの存在下、電子不足アルケンとアルキンと(トリメチルシリル)アレンの反応が含まれ、単一ステップで官能基化され、高度に置換された5員環の炭素環が得られます . この方法は、5員環の合成に対する位置選択的なアプローチを提供します .

置換アズレンの合成

作用機序

Target of Action

It is known that similar compounds interact with various enzymes and proteins involved in biochemical reactions .

Mode of Action

The mode of action of 3-(Trimethylsilyl)cyclopentene involves several reaction steps, including epoxide formation, epoxide hydrolysis, and alcohol oxidation . The compound’s interaction with its targets leads to changes in the structure and function of the targets, affecting their role in biochemical pathways .

Biochemical Pathways

It is known that similar compounds can affect various pathways, including those involved in the synthesis of biomolecules . The downstream effects of these changes can include alterations in cellular metabolism and function .

Pharmacokinetics

The compound’s structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body

Result of Action

Similar compounds have been shown to cause changes in cellular metabolism and function . These changes can have various effects, depending on the specific targets and pathways involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Trimethylsilyl)cyclopentene. For example, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets

特性

IUPAC Name |

cyclopent-2-en-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNKPHOTZMXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375374 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-08-9 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。